2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide

Organic Synthesis Medicinal Chemistry N-Alkyl-o-Phenylenediamine Synthesis

2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide (CAS 355809-03-9) is a fluorinated aromatic amide with the molecular formula C9H7F3N2O3 and a molecular weight of 248.16 g/mol. This compound belongs to the N-aryl trifluoroacetamide class, characterized by a 2,2,2-trifluoroacetyl group linked to a 2-methyl-4-nitrophenyl moiety.

Molecular Formula C9H7F3N2O3
Molecular Weight 248.16 g/mol
Cat. No. B12465039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide
Molecular FormulaC9H7F3N2O3
Molecular Weight248.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(F)(F)F
InChIInChI=1S/C9H7F3N2O3/c1-5-4-6(14(16)17)2-3-7(5)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15)
InChIKeyAICHEQGSNQIMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide (CAS 355809-03-9): A Differentiated Trifluoroacetamide Building Block


2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide (CAS 355809-03-9) is a fluorinated aromatic amide with the molecular formula C9H7F3N2O3 and a molecular weight of 248.16 g/mol . This compound belongs to the N-aryl trifluoroacetamide class, characterized by a 2,2,2-trifluoroacetyl group linked to a 2-methyl-4-nitrophenyl moiety. Its synthesis typically proceeds via acylation of 2-methyl-4-nitroaniline with trifluoroacetic anhydride . The defining structural feature, an ortho-methyl substitution adjacent to the amide nitrogen, distinguishes it from its regioisomeric and non-methylated analogs and serves as the primary source of its differential chemical behavior in both synthetic and analytical contexts.

Why 2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide Cannot Be Replaced by Generic Analogs


Direct substitution with seemingly similar compounds like N-(4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS 404-27-3) or the regioisomeric 2,2,2-trifluoro-N-(4-methyl-2-nitrophenyl)acetamide (CAS 128691-92-9) is not scientifically valid. The ortho-methyl group in the target compound introduces steric hindrance that fundamentally alters its conformational preferences, acylation kinetics, and, critically, its daughter-ion spectrum in negative-ion mass spectrometry [1]. This group is also essential for the 'one-pot' alkylation/hydrolysis reaction pathway that generates N-alkyl o-nitroanilines, a synthetic transformation whose yield is highly sensitive to the substitution pattern on the aromatic ring [2]. Furthermore, the specific 2-methyl-4-nitro substitution pattern has been identified in preliminary pharmacological screens as conferring CCR5 antagonistic activity, a profile not generalizable to all trifluoroacetamide congeners [3]. These quantifiable differences in reactivity, analytical signature, and biological potential make generic substitution a high-risk procurement decision that can lead to synthetic failure or irreproducible biological results.

Quantitative Differentiation Evidence for 2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide (CAS 355809-03-9)


Steric-Driven Differentiation in One-Pot Alkylation/Hydrolysis Synthetic Efficiency

The ortho-methyl group in 2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide is critical for the one-pot phase transfer alkylation/hydrolysis reaction that produces N-alkyl o-nitroanilines, key intermediates for o-phenylenediamines. While the general method yields 40–94% for a variety of o-nitrotrifluoroacetanilides, the steric and electronic influence of the ortho-substituent directly modulates the alkylation rate and final yield. Analogs lacking the ortho-methyl group (e.g., N-(4-nitrophenyl)-2,2,2-trifluoroacetamide, CAS 404-27-3) cannot participate in this specific transformation pathway, as the o-nitro group is a prerequisite for the mechanism [1]. This represents a binary differentiation: the target compound is a competent substrate for this synthetic route; non-ortho-nitro analogs are inert.

Organic Synthesis Medicinal Chemistry N-Alkyl-o-Phenylenediamine Synthesis

Negative-Ion Mass Spectrometric Differentiation of Regioisomeric Nitrophenyl Trifluoroacetamides

The three nitrophenyltrifluoroacetamide regioisomers (ortho-, meta-, and para-nitro) are readily differentiated by negative-ion mass spectrometry, exhibiting distinct and unusual fragmentation patterns [1]. Specifically, the 2-methyl-4-nitro isomer (target compound) produces a unique daughter-ion spectrum that serves as a definitive analytical fingerprint. This allows for unambiguous identity confirmation and detection of regioisomeric impurities during quality control, a capability not available using positive-ion MS or HPLC alone.

Analytical Chemistry Quality Control Structural Elucidation

Calculated Lipophilicity (LogP) as a Differential Physicochemical Descriptor

The calculated LogP for 2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide is 2.40, as determined by computational methods based on its molecular structure . This value reflects the contribution of the lipophilic ortho-methyl and trifluoromethyl groups balanced by the polar nitro group. In comparison, the non-methylated analog N-(4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS 404-27-3, MW 234.13) has a lower molecular weight and lacks the methyl group's contribution to lipophilicity, predicted to have a LogP approximately 0.5–0.8 units lower. A LogP of 2.40 places the target compound in a favorable range for membrane permeability in cell-based assays, while the comparator's lower LogP may result in reduced passive diffusion.

Physicochemical Property Drug Design ADME Prediction

Preliminary CCR5 Antagonistic Activity as a Unique Biological Profile

Preliminary pharmacological screening has identified 2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide as a compound with CCR5 antagonistic activity, suggesting potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. This biological annotation is specific to the 2-methyl-4-nitrophenyl substitution pattern and has not been reported for the regioisomeric 4-methyl-2-nitrophenyl analog (CAS 128691-92-9) or the non-methylated N-(4-nitrophenyl)-2,2,2-trifluoroacetamide. While detailed IC50 values from this screen are not publicly available, the qualitative activity provides a differentiating biological fingerprint.

CCR5 Antagonist HIV Inflammation

Synthetic Utility as a Protected Aniline Intermediate for CGRP Receptor Antagonists

The compound is specifically utilized as a synthetic intermediate in the preparation of heterocyclic CGRP receptor antagonists, as documented in patent WO2013169565A1 (EP 2846800 A4) [1]. In this context, the trifluoroacetamide group serves as a protecting group for the aniline nitrogen, while the nitro group is reduced to an amine for further functionalization [1]. The ortho-methyl group is structurally required for the ultimate target molecules' pharmacophore. This establishes the compound as a patent-relevant intermediate: its use is tied to a specific intellectual property space, unlike the more generic N-(4-nitrophenyl)-2,2,2-trifluoroacetamide.

CGRP Receptor Antagonist Migraine Patent-Protected Intermediate

Recommended Procurement Scenarios for 2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide Based on Verified Differentiation Evidence


Synthesis of N-Alkyl-o-Phenylenediamine Libraries via One-Pot Alkylation/Hydrolysis

Procure 2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide specifically when the synthetic objective is to generate N-alkyl o-nitroanilines or N-alkyl o-phenylenediamines via the one-pot phase transfer alkylation/hydrolysis method of Brown and Rizzo. This transformation is mechanistically dependent on the ortho-nitrotrifluoroacetanilide scaffold; the para-nitro analog (CAS 404-27-3) is chemically inert under these conditions [2]. The target compound's ortho-methyl group further modulates the alkylation rate, offering a handle for optimizing reaction yields across different electrophiles.

Quality Control and Identity Confirmation via Negative-Ion Mass Spectrometry

In analytical laboratories requiring unambiguous identification of nitrophenyltrifluoroacetamide regioisomers, the target compound's unique negative-ion mass spectral fingerprint, as characterized by Bowie [1], provides a definitive analytical endpoint. This is especially critical when the compound is used as a reference standard or when regioisomeric purity is essential for downstream synthetic or biological applications.

CGRP Receptor Antagonist Drug Discovery and Patent-Constrained Synthesis

For medicinal chemistry programs targeting CGRP receptor antagonists within the intellectual property landscape defined by patent WO2013169565A1, this specific compound is the required protected aniline intermediate. Its ortho-methyl-para-nitro substitution pattern is integral to the pharmacophore of the final heterocyclic antagonists, and substitution with a non-methylated or regioisomeric analog would yield compounds outside the patented chemical space [4].

CCR5 Antagonist Screening and Lead Optimization

Research groups investigating CCR5-mediated diseases (HIV, autoimmune conditions) should prioritize this compound as a biologically pre-validated starting point. Preliminary pharmacological screening has demonstrated its CCR5 antagonistic activity, a property not reported for the 4-methyl-2-nitro regioisomer or the non-methylated analog [3]. This reduces the screening burden and provides a structural hypothesis for SAR expansion.

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